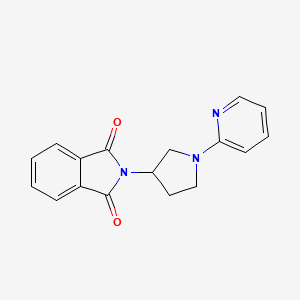

2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(1-pyridin-2-ylpyrrolidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-16-13-5-1-2-6-14(13)17(22)20(16)12-8-10-19(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJMDMNGLZYDHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a catalyst, such as SiO2-tpy-Nb, and under reflux conditions in a solvent mixture of isopropanol and water .

Industrial Production Methods

the principles of green chemistry and sustainable synthetic approaches are increasingly being applied to the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. Notably, studies have shown that derivatives of similar compounds exhibit analgesic and sedative properties. For instance, new derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione demonstrated significant analgesic activity in animal models, outperforming traditional analgesics like aspirin and morphine in certain tests .

Case Study: Analgesic Activity

In a study involving new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, compounds were tested for their analgesic effects using the “hot plate” and “writhing” tests. Results indicated that these compounds exhibited higher efficacy than aspirin and comparable effects to morphine . This suggests that 2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione could serve as a scaffold for developing new analgesics.

Materials Science

Development of Novel Materials

Due to its heterocyclic structure, this compound is also being explored for applications in materials science. Its ability to undergo various chemical reactions makes it suitable for creating new materials with specific electronic or photonic properties. Research into the synthesis of related compounds has shown promising results in developing materials with enhanced properties for use in electronics and photonics .

Biological Research

Enzyme Inhibition and Receptor Binding

The compound has been utilized in biological studies focusing on enzyme inhibition and receptor binding. Its structural characteristics allow it to interact with various enzymes and receptors, making it a valuable tool in biochemical research. For example, its interaction with dopamine receptors has been highlighted as a potential mechanism for treating neurological disorders .

Table: Summary of Biological Activities

Chemical Reactions Analysis

The compound undergoes various chemical reactions that can lead to the formation of different derivatives:

Types of Reactions

- Oxidation: Can yield hydroxylated derivatives.

- Reduction: Produces reduced forms of the compound.

- Substitution: Electrophilic and nucleophilic substitutions can occur on the pyridine and pyrrolidine rings.

Common Reagents

Typical reagents include:

- Oxidizing agents (e.g., potassium permanganate)

- Reducing agents (e.g., sodium borohydride)

- Electrophiles and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related isoindoline-1,3-dione derivatives:

Key Observations:

- Substituent Rigidity vs. Flexibility : The target compound lacks a flexible alkyl linker, unlike derivatives in , and 6. This may reduce conformational freedom but enhance binding specificity to planar targets (e.g., enzymes or receptors).

- Heterocyclic Diversity : The pyridine-pyrrolidine combination distinguishes it from derivatives with indole (), hydrazone (), or piperidine-dione () groups. Pyridine’s basicity and hydrogen-bonding capacity could modulate solubility and target engagement.

- Pharmacological Potential: While hydrazone-containing analogs () show antimicrobial activity, and piperidine-dione derivatives () enable PROTAC applications, the target compound’s biological profile remains unexplored but merits investigation for kinase inhibition or metal chelation.

Biological Activity

2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione, also known by its CAS number 2412055-93-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindoline core substituted with a pyridinyl-pyrrolidinyl moiety. Its molecular formula is with a molecular weight of 814.86 g/mol. The presence of multiple heterocycles in its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For instance, compounds related to the isoindoline structure have been tested against various cancer cell lines. A study indicated that certain derivatives exhibited significant antiproliferative effects on breast cancer cell lines (MDA-MB-231 and MCF-7), suggesting that this compound may also possess similar properties due to its structural analogies .

Analgesic Activity

Research has demonstrated that certain isoindoline derivatives exhibit analgesic properties. Specifically, one derivative was found to have analgesic activity 1.6 times greater than that of metamizole sodium in laboratory mice . This suggests that this compound could be explored further for pain management applications.

Toxicity Profile

Toxicity studies conducted in vivo have shown that related compounds exhibit low toxicity levels, which is promising for their development as therapeutic agents. The acute toxicity data indicated a favorable safety profile, supporting further investigation into their clinical applications .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cancer progression and pain pathways. For example, isoindoline derivatives have been linked to modulation of signaling pathways associated with cell proliferation and apoptosis in cancer cells .

Data Summary

Case Studies

Several case studies have explored the biological activity of isoindoline derivatives:

- Analgesic Efficacy Study : A laboratory study evaluated the analgesic effects of a related isoindoline compound in mice. Results indicated significant pain relief compared to standard analgesics.

- Antiproliferative Study : In vitro tests demonstrated that certain derivatives reduced cell viability in breast cancer cell lines significantly, indicating potential for further development as anticancer agents.

Q & A

Q. How do researchers validate the compound’s role in PROTACs or other bifunctional molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.